molecular formula C13H26O B072397 3-Tridecanone CAS No. 1534-26-5

3-Tridecanone

Cat. No. B072397
CAS RN: 1534-26-5
M. Wt: 198.34 g/mol
InChI Key: ZDIXOWNDGFVYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 3-Tridecanone often involves complex reactions. For instance, the synthesis of triangulene, a molecule with a unique structure and reactive properties, was achieved through on-surface generation, indicating the potential complexities in synthesizing similar organic compounds (Pavliček et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Tridecanone has been a significant focus of research. For example, the crystal structure of tridecanoic acid, a molecule with a similar carbon chain length, was determined, providing insights into the structural aspects of long-chain carbon compounds (Goto & Asada, 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds with structural similarities to 3-Tridecanone have been extensively studied. For instance, research on 3-triazolyl-2-iminochromenes showcases the complexity of chemical reactions that such compounds can undergo (Qian et al., 2013).

Physical Properties Analysis

The physical properties of compounds like 3-Tridecanone are often influenced by their molecular structure. The study of tris(trifluoromethyl)borane carbonyl provides an example of how molecular structure can affect physical properties like thermal stability (Finze et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties of 3-Tridecanone-like compounds involves exploring their interactions and reactivities. The synthesis and properties of ferrocenyl-substituted 1,3,5-triazines, for example, demonstrate the varied chemical properties that can be observed in similar organic molecules (Maragani et al., 2013).

Scientific Research Applications

  • Antimicrobial Properties : 3-Tridecanone, identified in the interdigital gland extracts of black-tailed deer, demonstrated growth inhibition of several species of fungi and gram-positive bacteria. This compound represents a new class of lipid antibiotics found on animal skin (Wood, Shaffer, & Kubo, 1995).

  • Insecticide Applications : Research on the wild tomato species Lycopersicon hirsutum f. glabratum identified 2-Tridecanone as a nonalkaloid insecticide significantly more abundant than in cultivated tomatoes. It was lethal to lepidopterous larvae and aphids when applied to filter paper (Williams, Kennedy, Yamamoto, Thacker, & Bordner, 1980).

  • Insect Development Retardant : A study found that 2-Tridecanone affects insect development, similar to symptoms caused by the physiological imbalance of juvenile and molting hormones in cotton bollworm. The research indicated that this effect is mediated by P450 genes, which are related to the biosynthesis or metabolism of 20-hydroxyecdysone (Zhang, Lu, Xiang, Shang, & Gao, 2016).

  • Repellency Against Ticks : 2-Tridecanone has been reported to have a repellent effect against ticks. It showed significant repellency in bioassays against Amblyomma americanum and Dermacentor variabilis, suggesting its potential as an arthropod repellent (Kimps, Bissinger, Apperson, Sonenshine, & Roe, 2011).

  • Chemical Synthesis Applications : A study on the chemical synthesis of 5-tridecanone using N-hydroxyphthalimide (NHPI) as a polarity-reversal catalyst demonstrated its potential in hydroacylation of simple alkenes with aldehydes via a radical process (Tsujimoto, Iwahama, Sakaguchi, & Ishii, 2001).

  • Microbial Degradation : 2-Tridecanone was found to be degraded by soil microorganisms, particularly Pseudomonas species, into several products including 2-tridecanol, 1-undecanol, 1-decanol, and undecanoic acid. This study provided insights into the microbial degradation pathways of long-chain methyl ketones (Forney, Markovetz, & Kallio, 1967).

Safety And Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 3-Tridecanone .

properties

IUPAC Name

tridecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIXOWNDGFVYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165319
Record name Tridecan-3-one
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless melt; mp = 26-28 deg C; [Alfa Aesar MSDS]
Record name 3-Tridecanone
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Product Name

3-Tridecanone

CAS RN

1534-26-5
Record name 3-Tridecanone
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Record name 3-TRIDECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
GG Kennedy, MB Dimock - Natural Products, 1983 - Elsevier
Larvae of the insect pest species Manduca sexta, Heliothis zea and Leptinotarsa decemlineata are unable to survive on the wild tomato species Lycopersicon hirsutum f. glabratum. The …
Number of citations: 62 www.sciencedirect.com
MK Pulliam, MT Gude, AS Teja - Journal of Chemical and …, 1995 - ACS Publications
Critical temperatures and densities of 24 n-alkanones with 10—14 carbon atoms have been measured. These alkanones were found to be thermally unstable at temperatures below …
Number of citations: 10 pubs.acs.org
KJ Kramer, RW Beeman, WE Speirs… - Journal of the Kansas …, 1985 - JSTOR
The effects of 2-tridecanone and 31 analogues on the reproduction and mortality of stored product insects were determined. The parent compound suppressed progeny development of …
Number of citations: 6 www.jstor.org
IM López‐Lara, J Nogales… - Environmental …, 2018 - Wiley Online Library
… In contrast to 2-TDC, treatments with 3-tridecanone (3-TDC), 4-tridecanone (4-TDC) or 7-tridecanone (7-TDC) did not promote surface translocation, indicating that the position of the …
MB Dimock, GG Kennedy, WG Williams - Journal of Chemical Ecology, 1982 - Springer
Toxicity bioassays of the naturally occurring insecticide 2-tridecanone and a group of structural analogs against the tomato fruitworm (Heliothis zea) reveal a significant influence of …
Number of citations: 82 link.springer.com
MF Dutton, MS Anderson - Journal of food protection, 1980 - Elsevier
… Other chemicals were purchased as indicated: ammonium nitrate Analar (BDH).2- and 3- tridecanone (… The addition of 2- or 3tridecanone as solid (1 g) also resulted in Dichlorvos type …
Number of citations: 50 www.sciencedirect.com
RT Tremblay, SA Martin, JW Fisher - Inhalation toxicology, 2011 - Taylor & Francis
Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer–Tropsch process, which contains no …
Number of citations: 4 www.tandfonline.com
H Ohta, T Iwabuchi, G Tsuchihashi - Agricultural and Biological …, 1986 - jlc.jst.go.jp
… Preparation of2-phenyl-3-tridecanone (9). To a solution of decylmagnesium bromide prepared from 1.85 g (77mg atom) of magnesium and 15.5g (70mmol) of 1-bromodecane in 93mlof …
Number of citations: 1 jlc.jst.go.jp
H Tsuji, A Mizuno - Journal of food science, 2010 - Wiley Online Library
… 3-Tridecanone was detected only in nonmalt beer. As per our knowledge, this is the 1st time that 3-tridecanone was detected in beer. Concentrations of 15 compounds in nonmalt beer …
Number of citations: 27 ift.onlinelibrary.wiley.com
D KITAMOTO, T YOKOSHIMA… - Journal of Japan Oil …, 1999 - jstage.jst.go.jp
In order to provide more available substrates other than just vegetable oils for producing the glycolipid biosurfactant, mannosylerythritol lipid (MEL), by Candida antarctica T-34, MEL …
Number of citations: 11 www.jstage.jst.go.jp

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